

# SMU127 (CAS 903864-87-9): A Comprehensive Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SMU127

Cat. No.: B15613287

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## Abstract

**SMU127**, with CAS number 903864-87-9, is a potent and specific small molecule agonist of the Toll-like Receptor 1/2 (TLR1/2) heterodimer. Identified through structure-based virtual screening, this compound has demonstrated significant immunomodulatory activity, including the induction of Nuclear Factor-kappa B (NF- $\kappa$ B) signaling and the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- $\alpha$ ). Notably, **SMU127** has shown promise in preclinical cancer models, where it has been observed to inhibit tumor growth. This technical guide provides an in-depth overview of the properties of **SMU127**, detailed experimental protocols for its characterization, and a summary of its biological activities, intended to serve as a valuable resource for researchers in immunology and drug development.

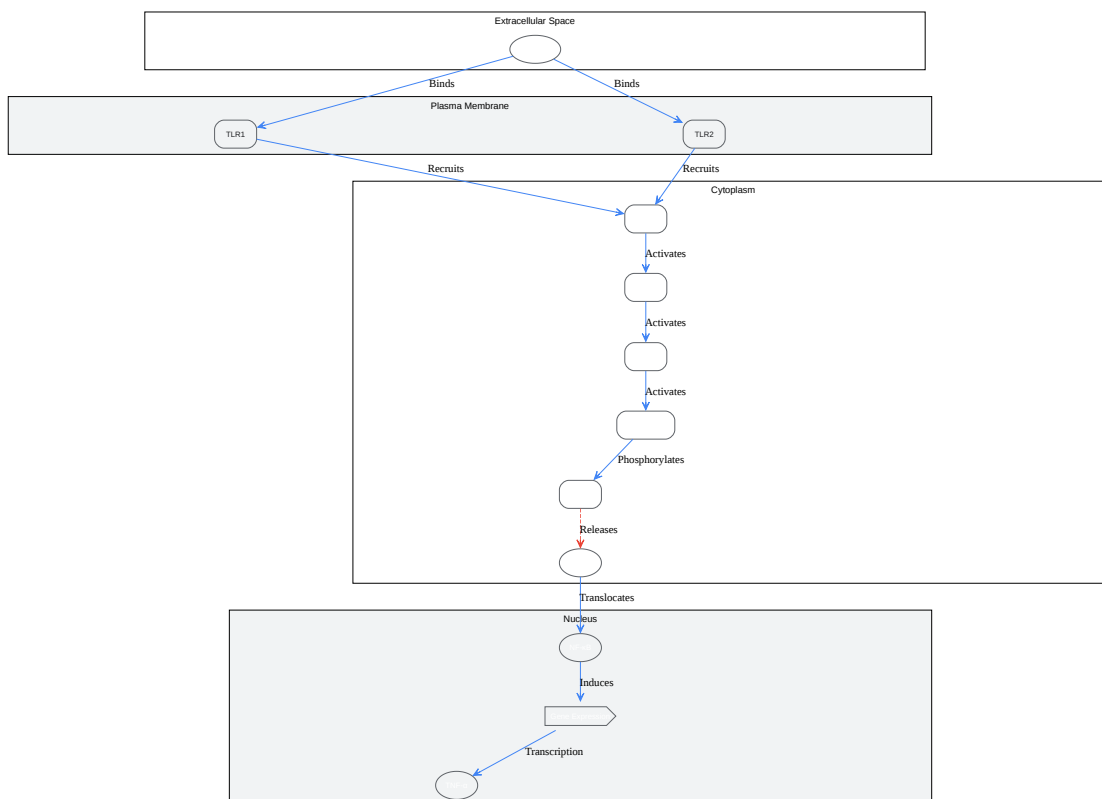
## Core Properties of SMU127

**SMU127** is a synthetic, urea-structured small molecule with the following chemical and physical properties:

Property	Value
CAS Number	903864-87-9
Molecular Formula	C <sub>16</sub> H <sub>23</sub> N <sub>3</sub> O <sub>3</sub> S
Molecular Weight	337.44 g/mol
IUPAC Name	Ethyl 2-(4-methylpiperazine-1-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
SMILES	<chem>O=C(C1=C(NC(N2CCN(C)CC2)=O)SC3=C1CC3)OCC</chem>
Synonyms	ZINC666243

## Mechanism of Action: TLR1/2 Agonism and Downstream Signaling

**SMU127** functions as a specific agonist for the TLR1/2 heterodimer. Upon binding, it initiates a signaling cascade that is primarily dependent on the Myeloid Differentiation Primary Response 88 (MyD88) adaptor protein. This leads to the recruitment and activation of downstream kinases, culminating in the activation of the NF-κB transcription factor. Activated NF-κB then translocates to the nucleus to induce the expression of various pro-inflammatory genes, including TNF-α.



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**Caption:** SMU127-induced TLR1/2 signaling pathway leading to TNF- $\alpha$  production.

## Biological Activity and In Vitro/In Vivo Data

### In Vitro Activity

**SMU127** has been shown to be a potent activator of TLR1/2 signaling in various cell-based assays.

Assay	Cell Line	Endpoint	Result (EC <sub>50</sub> /Concentration)
NF-κB Activation	HEK-Blue™ hTLR2	SEAP Reporter	EC <sub>50</sub> = 0.55 μM[1]
Cytokine Secretion	Human PBMCs	TNF-α Production	Active at 0.01 - 1 μM[1]
TLR Specificity	HEK-Blue™ hTLR3, 4, 5, 7, 8	SEAP Reporter	No activity up to 100 μM[1]

## In Vivo Activity

Preclinical studies in a murine breast cancer model have demonstrated the anti-tumor efficacy of **SMU127**.

Animal Model	Tumor Type	Treatment	Outcome
BALB/c Mice	4T1 Murine Mammary Carcinoma	0.1 mg/animal	Reduced tumor volume[1]

## Detailed Experimental Protocols

The following protocols are representative of the methods used to characterize the activity of **SMU127**.

### NF-κB Reporter Assay in HEK-Blue™ hTLR2 Cells

This assay quantifies the activation of the NF-κB pathway by measuring the activity of a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter.

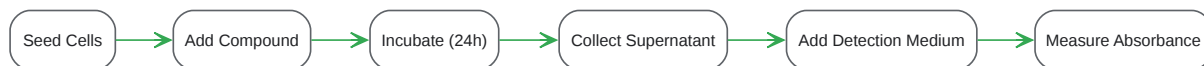
Materials:

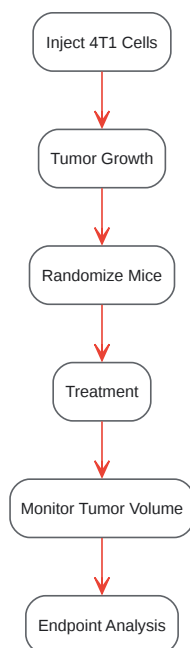
- HEK-Blue™ hTLR2 cells (InvivoGen)
- HEK-Blue™ Detection medium (InvivoGen)

- **SMU127** (dissolved in DMSO)
- Pam3CSK4 (positive control, TLR1/2 agonist)
- 96-well cell culture plates

Protocol:

- Seed HEK-Blue™ hTLR2 cells in a 96-well plate at a density of  $5 \times 10^4$  cells/well and incubate for 24 hours.
- Prepare serial dilutions of **SMU127** and Pam3CSK4 in cell culture medium.
- Remove the medium from the cells and add 180 µL of fresh medium.
- Add 20 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).
- Incubate the plate for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- To measure SEAP activity, add 20 µL of the cell supernatant to a new 96-well plate containing 180 µL of HEK-Blue™ Detection medium per well.
- Incubate at 37°C and monitor the color change (purple/blue).
- Read the absorbance at 620-655 nm using a microplate reader.
- Calculate the EC<sub>50</sub> value by plotting the absorbance against the log of the compound concentration.





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## References

- 1. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines - Chemical Communications (RSC Publishing) [[pubs.rsc.org](https://pubs.rsc.org)]

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